Ebeinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

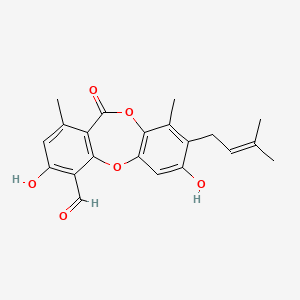

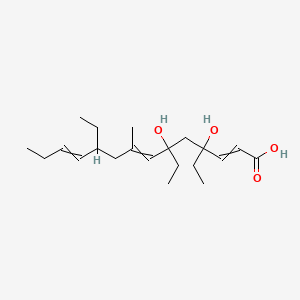

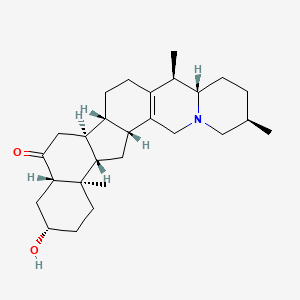

Ebeinone is a chemical compound . It has a molecular formula of C₂₇H₄₁NO₂ . The Ebeinone molecule contains a total of 76 bonds . It consists of 41 Hydrogen atoms, 27 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Synthesis Analysis

Ebeinone, along with other alkaloids, was isolated from the bulbs of Fritillaria pallidiflora . Their structures were confirmed based on extensive spectroscopic analysis or comparison with data in the literature .Molecular Structure Analysis

Ebeinone contains total 76 bond(s); 35 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 five-membered ring(s), 5 six-membered ring(s), 2 nine-membered ring(s), 3 ten-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

Ebeinone has a molecular weight of 411.61994 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Interaction with Muscarinic Acetylcholine Receptors

Ebeinone, an alkaloid isolated from Fritillaria imperialis, has been studied for its interaction with muscarinic M2 and M3 acetylcholine receptors. In functional studies involving guinea-pig left atrium, ebeinone demonstrated antagonistic properties against responses to carbachol, a muscarinic receptor agonist. It exhibited a higher affinity for M2 receptors compared to M3 receptors and showed an allosteric mode of interaction at rat atrial M2 receptors (Gilani, Shaheen, Christopoulos, & Mitchelson, 1997).

Structure and Isolation

Ebeietinone, a unique steroidal alkaloid with a 5β-hydroxyl group, was isolated from the bulbs of Fritillaria ebeiensis var. purpurea. Its structure was determined using mass spectrometry (MS), 1 H NMR, 13 C NMR, and confirmed by X-ray crystallography (Ping et al., 1992).

Respiratory System Effects

A study on Fritillaria pallidiflora bulbs led to the isolation of a new isosteroidal alkaloid, yibeinone E, along with ebeinone and other known alkaloids. Sinpeinine A, one of the compounds isolated alongside ebeinone, demonstrated a significant relaxation effect on isolated tracheas, suggesting potential applications in respiratory health (Li, Yili, Muhamat, & Aisa, 2017).

Eigenschaften

CAS-Nummer |

125409-58-7 |

|---|---|

Produktname |

Ebeinone |

Molekularformel |

C27H41NO2 |

Molekulargewicht |

411.6 g/mol |

IUPAC-Name |

(1R,6R,9S,10R,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacos-2(11)-en-17-one |

InChI |

InChI=1S/C27H41NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-17,19-21,23-25,29H,4-14H2,1-3H3/t15-,16-,17+,19-,20-,21+,23+,24-,25+,27-/m1/s1 |

InChI-Schlüssel |

ICSCULPVAJQROK-ILIONMCUSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H]2[C@@H](C3=C(CN2C1)[C@@H]4C[C@H]5[C@H]([C@@H]4CC3)CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |

SMILES |

CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(=O)C6C5(CCC(C6)O)C)C |

Kanonische SMILES |

CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(=O)C6C5(CCC(C6)O)C)C |

Andere CAS-Nummern |

125409-58-7 |

Synonyme |

ebeinone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)

![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)

![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)

![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)